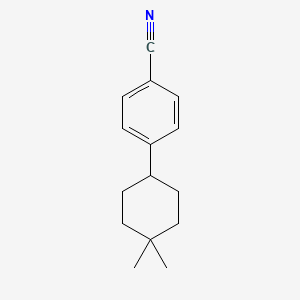

4-(4,4-Dimethylcyclohexyl)benzonitrile

Description

4-(4,4-Dimethylcyclohexyl)benzonitrile is a benzonitrile derivative featuring a cyclohexane ring substituted with two methyl groups at the 4-position and a nitrile-functionalized benzene ring. This compound is of interest in materials science, particularly for liquid crystal displays (LCs) and polymer composites, due to its rigid cyclohexyl backbone and polar nitrile group, which enhance thermal stability and mesomorphic properties .

Properties

Molecular Formula |

C15H19N |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

4-(4,4-dimethylcyclohexyl)benzonitrile |

InChI |

InChI=1S/C15H19N/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,14H,7-10H2,1-2H3 |

InChI Key |

RRLHVYRYULQPND-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)C2=CC=C(C=C2)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4,4-dimethylcyclohexanone and benzonitrile.

Grignard Reaction: The 4,4-dimethylcyclohexanone undergoes a Grignard reaction with phenylmagnesium bromide to form the corresponding alcohol.

Dehydration: The alcohol is then dehydrated to form the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the hydrogenation process.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Substituted benzonitriles.

Scientific Research Applications

4-(4,4-Dimethylcyclohexyl)benzonitrile has several applications in scientific research:

Materials Science: Used as a precursor in the synthesis of liquid crystals and polymers.

Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds.

Biological Studies: Employed in studies related to receptor binding and enzyme inhibition.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylcyclohexyl)benzonitrile involves its interaction with specific molecular targets:

Receptor Binding: The compound can bind to certain receptors, influencing their activity and leading to various biological effects.

Enzyme Inhibition: It may act as an inhibitor for specific enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

4-(trans-4-Pentylcyclohexyl)benzonitrile

Structure : Replaces the dimethylcyclohexyl group with a trans-4-pentylcyclohexyl moiety.

Properties :

4-(4-Oxocyclohexyl)benzonitrile

Structure: Features a cyclohexanone (ketone) ring instead of dimethylcyclohexane. Properties:

- Molecular Formula: C₁₃H₁₃NO

- Molecular Weight : 199.25 g/mol

- Physical Data : Density = 1.12 g/cm³, boiling point = 367.3°C, logP = 2.78 .

- Applications : Serves as a synthetic intermediate for pharmaceuticals or agrochemicals due to its reactive ketone group.

Key Difference : The ketone group introduces hydrogen-bonding capacity, enhancing reactivity in condensation or reduction reactions compared to the inert dimethylcyclohexyl group.

trans-4-(4-Aminocyclohexyloxy)benzonitrile

Structure: Contains an amino group and ether linkage between the cyclohexane and benzene rings. Properties:

- Molecular Formula : C₁₃H₁₆N₂O

- Applications: Potential use in drug discovery, leveraging the amino group for bioactivity .

Key Difference: The amino-ether functionality enables participation in hydrogen bonding and covalent conjugation (e.g., prodrug design), unlike the nonpolar dimethylcyclohexyl group.

Benzimidazole-Benzenonitrile Hybrids

Structure : Complex derivatives combining benzimidazole, oxadiazole, and benzonitrile moieties (e.g., Compound 7.XXIX) .

Properties :

- Biological Activity : Demonstrated anti-inflammatory activity (19% yield, 212–214°C melting point) comparable to diclofenac sodium in vitro .

- Applications : Explored for therapeutic applications due to dual heterocyclic and nitrile functionalities.

Key Difference : The hybrid structure introduces multifunctional sites for target-specific interactions, contrasting with the simpler dimethylcyclohexylbenzonitrile.

4-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)benzonitrile

Structure : Includes a dioxolane ring linked via an ethyl spacer.

Synthesis : Produced via cross-electrophile coupling (45% yield), albeit with dimerization side products .

Applications : Research chemical for exploring electronic effects of cyclic ethers on nitrile polarity.

Key Difference : The dioxolane group introduces steric hindrance and electronic effects, altering reactivity compared to cyclohexyl-substituted analogues.

Comparative Data Table

*Assumed based on structural analogy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.